

Application Notes and Protocols for the Characterization of (Rac)-DNDI-8219

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-DNDI-8219

Cat. No.: B13438446

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of **(Rac)-DNDI-8219**, a potent trypanocidal agent. The provided methodologies and data serve as a comprehensive guide for the structural elucidation and verification of this compound.

(Rac)-DNDI-8219 is chemically known as (Rac)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. Its characterization is crucial for quality control, regulatory submissions, and further development.

Chemical Structure

Caption: Chemical structure of **(Rac)-DNDI-8219**.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative NMR and mass spectrometry data for **(Rac)-DNDI-8219**. This data is based on the analysis of its chemical structure and typical values for similar compounds. For definitive values, please refer to the supplementary information of the primary publication: J. Med. Chem. 2018, 61, 5, 2079–2097.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[Insert Value]	[Insert]	[Insert]	Imidazole-H
[Insert Value]	[Insert]	[Insert]	Ar-H
[Insert Value]	[Insert]	[Insert]	Ar-H
[Insert Value]	[Insert]	[Insert]	O-CH-
[Insert Value]	[Insert]	[Insert]	N-CH ₂ -
[Insert Value]	[Insert]	[Insert]	O-CH ₂ -

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
[Insert Value]	C=N
[Insert Value]	C-NO ₂
[Insert Value]	Ar-C-O
[Insert Value]	Ar-C-O-CF ₃
[Insert Value]	Ar-CH
[Insert Value]	Ar-CH
[Insert Value]	O-CH-
[Insert Value]	N-CH ₂ -
[Insert Value]	O-CH ₂ -
[Insert Value]	O-CF ₃ (q, J = [Insert])

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Molecular Formula	C ₁₃ H ₁₀ F ₃ N ₃ O ₅
Molecular Weight	345.23 g/mol
Ionization Mode	Electrospray Ionization (ESI+)
Calculated m/z for [M+H] ⁺	[Insert Calculated Value, e.g., 346.0600]
Found m/z for [M+H] ⁺	[Insert Found Value from Publication]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of **(Rac)-DNDI-8219**.

Materials:

- **(Rac)-DNDI-8219** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- 400 MHz NMR Spectrometer (or similar)

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(Rac)-DNDI-8219** into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl₃ to the vial.

- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 16-ppm spectral width, 2-second relaxation delay).
 - Acquire the ^{13}C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 240-ppm spectral width, 2-second relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons in the **(Rac)-DNDI-8219** structure.
 - Analyze the chemical shifts in the ^{13}C spectrum to assign the signals to the respective carbon atoms.

Mass Spectrometry (MS)

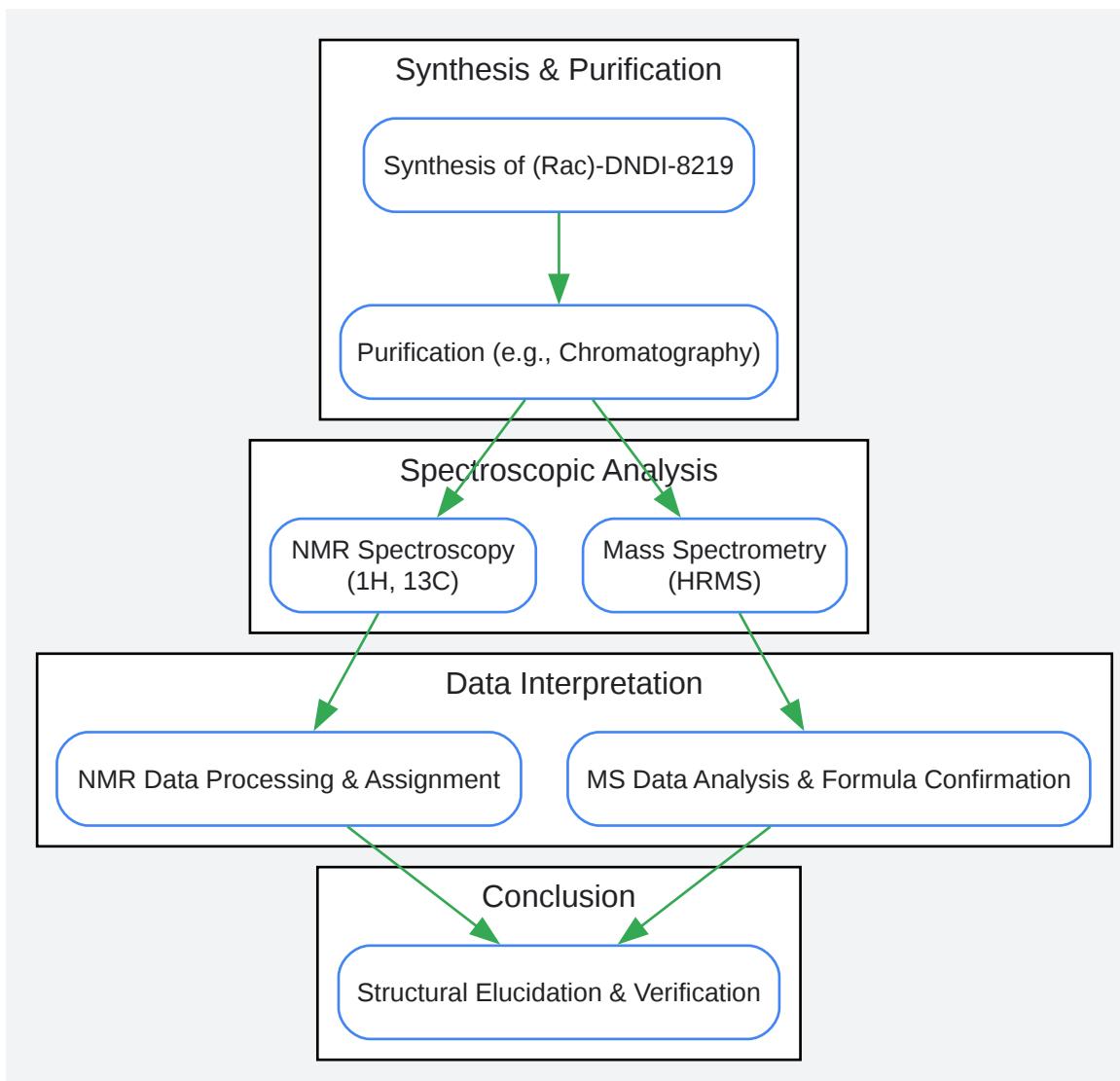
Objective: To determine the accurate mass of **(Rac)-DNDI-8219** and confirm its elemental composition.

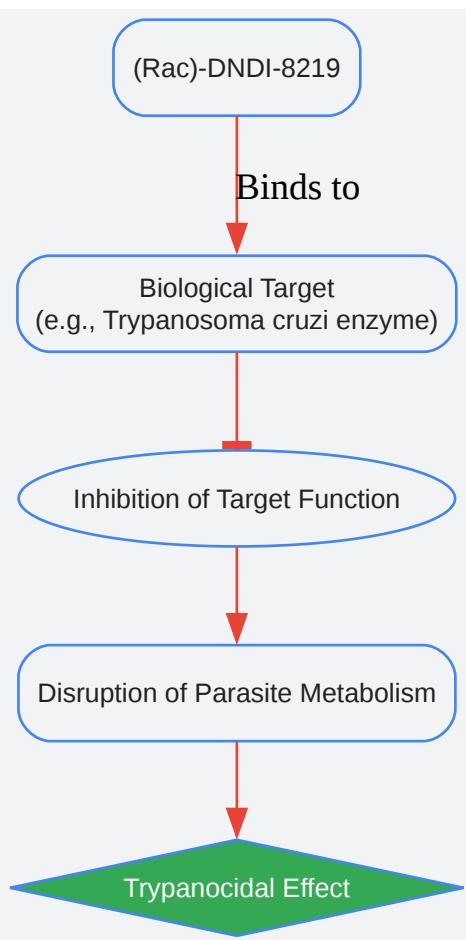
Materials:

- **(Rac)-DNDI-8219** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (for enhancing ionization)
- Vials and syringes

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.


Protocol:


- Sample Preparation:
 - Prepare a stock solution of **(Rac)-DNDI-8219** at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
 - From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrument Setup and Data Acquisition:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ESI source parameters to optimal values for the compound (e.g., capillary voltage, gas flow, and temperature).
 - Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule $[M+H]^+$ (e.g., m/z 100-500).
 - The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

- Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the $[M+H]^+$ ion of **(Rac)-DNDI-8219**.
- Determine the experimental m/z value of this peak.
- Compare the experimental m/z with the theoretical m/z calculated for the elemental formula $C_{13}H_{11}F_3N_3O_5^+$.
- The mass error should be within a tolerable limit (typically < 5 ppm) to confirm the elemental composition.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-2-Nitro-6-(4-trifluoromethyl-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine | C₁₄H₁₂F₃N₃O₄ | CID 476495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of (Rac)-DNDI-8219]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13438446#nmr-and-mass-spectrometry-characterization-of-rac-dndi-8219>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com